

Beta-Cortol structure and chemical properties

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Compound of Interest		
Compound Name:	Beta-Cortol	
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An In-depth Technical Guide to Beta-Cortol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-cortol is a significant endogenous steroid and a terminal metabolite of the glucocorticoid hormone, cortisol.[1][2] As a biologically inactive product of cortisol breakdown, its quantification in biological fluids, primarily urine, serves as a crucial biomarker for assessing adrenal function and overall cortisol production.[1] Altered levels of **beta-cortol** have been associated with various metabolic conditions, making it a molecule of interest in endocrinology and metabolic disease research. This document provides a comprehensive overview of the chemical structure, properties, metabolic pathways, and analytical methodologies related to **beta-cortol**.

Chemical Structure and Properties

Beta-cortol, systematically named (3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol, is a C21 steroid characterized by a pregnane skeleton.[3] It is one of the stereoisomers of cortol, differing in the configuration at the C-20 position.[4][5]

Physicochemical and Computed Properties







The fundamental chemical and physical properties of **beta-cortol** are summarized below. These data are critical for the development of analytical methods, formulation studies, and understanding its behavior in biological systems.



Property	Value	Source
Identifiers		
CAS Number	667-65-2	[3]
IUPAC Name	(3R,5R,8S,9S,10S,11S,13S,14 S,17R)-17-[(1R)-1,2- dihydroxyethyl]-10,13- dimethyl- 1,2,3,4,5,6,7,8,9,11,12,14,15,1 6- tetradecahydrocyclopenta[a]ph enanthrene-3,11,17-triol	[3]
Synonyms	5β -Pregnane- 3α ,11 β ,17,20R,21-pentol, 20 β - Cortol, NSC-58792	[1][3]
Molecular Properties		
Molecular Formula	C21H36O5	[3]
Molecular Weight	368.5 g/mol	[3]
Monoisotopic Mass	368.25627424 Da	[3]
Physicochemical Data		
Physical Description	White to off-white solid	[2][6]
Melting Point	>228°C (decomposes)	[2]
Boiling Point (Predicted)	564.5 ± 50.0 °C	[2]
pKa (Predicted)	14.06 ± 0.70	[7]
XLogP3-AA (Computed)	2.1	[3]
Solubility		
DMSO	100 mg/mL (271.36 mM) (requires sonication)	[6][8]
Ethanol	Slightly soluble	[1]



Methanol	Slightly soluble	[1]
Pyridine	Soluble	[1]
Computed Descriptors		
Hydrogen Bond Donor Count	5	[3]
Hydrogen Bond Acceptor Count	5	[3]
Rotatable Bond Count	2	[7]
Topological Polar Surface Area	101 Ų	[3]

Biological Significance and Metabolism

Beta-cortol is a downstream metabolite of cortisol, the primary glucocorticoid in humans responsible for regulating a wide range of physiological processes including metabolism, immune response, and stress.[2][9] The metabolic conversion of cortisol to **beta-cortol** renders it biologically inactive, a crucial step in the clearance and regulation of glucocorticoid activity. [10]

Metabolic Pathway of Cortisol to Beta-Cortol

The formation of **beta-cortol** occurs primarily in the liver through a multi-step enzymatic process. The pathway involves the reduction of the A-ring of the steroid nucleus, followed by the reduction of a ketone group at C-20.[1]

- Cortisol to Tetrahydrocortisol (THF): The initial step involves the reduction of the double bond at C4-C5 and the ketone at C3 of cortisol. This is catalyzed by 5β-reductase and 3αhydroxysteroid dehydrogenase, respectively, yielding 5β-tetrahydrocortisol.
- Tetrahydrocortisol to Beta-Cortol: Subsequently, the C-20 ketone of 5β-tetrahydrocortisol is reduced by the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD) to produce betacortol.[1]

Urinary excretion of **beta-cortol**, often after conjugation with glucuronic acid, is used as an index of cortisol secretion rates.[1][4] Elevated levels have been associated with metabolic



syndrome in obese individuals.[1]



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Caption: Metabolic conversion of Cortisol to Beta-Cortol.

Experimental Protocols

The analysis of **beta-cortol** is predominantly performed on urine samples and is essential for clinical diagnostics and research. The standard analytical approach involves sample preparation to deconjugate and isolate the steroid, followed by instrumental analysis.

Protocol: Quantification of Urinary Beta-Cortol by LC-MS/MS

This protocol outlines a typical workflow for the quantitative analysis of **beta-cortol** in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a method known for its high sensitivity and specificity.[11]

1. Sample Preparation:

- Enzymatic Hydrolysis: To a 1 mL urine sample, add a buffer (e.g., acetate buffer, pH 5.0) and β-glucuronidase enzyme.[11] Incubate the mixture (e.g., at 37°C for 2-4 hours) to cleave the glucuronide conjugates, liberating free **beta-cortol**.
- Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the hydrolyzed urine sample onto the cartridge. Wash the cartridge with a low-polarity solvent (e.g., water/methanol mixture) to remove interfering substances. Elute the steroids, including **beta-cortol**, with a more polar solvent like methanol or acetonitrile.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

2. Instrumental Analysis (LC-MS/MS):



- Chromatography: Perform separation on a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, <2 µm particle size).[11] Use a gradient elution with a mobile phase consisting of water with a small amount of formic acid (for protonation) and an organic solvent like methanol or acetonitrile. The gradient allows for the effective separation of **beta-cortol** from its isomers and other endogenous steroids.
- Mass Spectrometry: Utilize a triple quadrupole mass spectrometer equipped with an
 electrospray ionization (ESI) source operating in positive ion mode.[11] Monitor the specific
 precursor-to-product ion transitions for beta-cortol in Multiple Reaction Monitoring (MRM)
 mode to ensure high selectivity and accurate quantification. An internal standard (e.g., a
 deuterated analog of beta-cortol) should be used to correct for matrix effects and variations
 in sample processing.

3. Data Analysis:

- Construct a calibration curve using standards of known **beta-cortol** concentrations.
- Calculate the concentration of **beta-cortol** in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

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Caption: Workflow for urinary **Beta-Cortol** analysis via LC-MS/MS.

Conclusion

Beta-cortol is a key metabolite in the catabolism of cortisol. Its structure and chemical properties are well-defined, enabling the development of robust analytical methods for its detection. The quantification of **beta-cortol** provides valuable insights into the activity of the hypothalamic-pituitary-adrenal (HPA) axis and overall glucocorticoid status. Continued research into the profile of cortisol metabolites, including **beta-cortol**, is crucial for advancing the diagnosis and understanding of metabolic and endocrine disorders.

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